molecular formula C10H16N2S B2528409 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine CAS No. 1247417-17-9

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No. B2528409
CAS RN: 1247417-17-9
M. Wt: 196.31
InChI Key: CMHADCHORCQGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, as seen in the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, where 2-aminobenzothiazole was condensed with 3-acetyl-2,5-dimethylthiophene in ethanol . Another example is the synthesis of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones, which were obtained through a reaction of 2-aminobenzothiazoles with ethylacetoacetate, involving dehydrative condensation followed by cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. For instance, the structure of a related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, was confirmed by elemental analysis, FT-IR, and NMR spectra . Density functional theory (DFT) studies can also be used to calculate the geometrical structures, vibrational frequencies, and molecular electrostatic potential, providing a deeper understanding of the molecular structure .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including acylation, as seen in the synthesis of 2-(4-acylaminophenyl)benzothiazoles, which are of interest due to their antitumor activities . The reactivity of the benzothiazole moiety can be influenced by substituents on the ring, which can affect the compound's biological activity and solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, can be studied using techniques like NMR spectroscopy. The solubility of 2-Methyl-1,3-benzothiazol-5-amine in aqueous ethanol was determined using NMR, and the study revealed that alcohol concentrations and temperature significantly affect the NMR chemical shifts, indicating changes in solubility . These findings could be relevant for understanding the solubility behavior of "2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine".

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Pharmacological Activities

    The synthesis of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles was explored for their antibacterial, antifungal, and anti-inflammatory activities (Chaitanya, Nagendrappa, & Vaidya, 2010).

  • Biologically Active Derivatives

    Derivatives of benzothiazole, including benzimidazole and imidazoline moieties, have been synthesized. These compounds have shown significant antibacterial and entomological activities (Chaudhary et al., 2011).

  • Antitumor Properties

    Novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles exhibit potent antitumor properties and have been evaluated preclinically for their efficacy in treating breast and ovarian tumors (Bradshaw et al., 2002).

Chemical Synthesis and Applications

  • GABA Uptake Inhibitors

    Studies on the synthesis of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and analogues revealed their potential as selective inhibitors of glial GABA uptake, which can have implications in neurological disorders (Falch et al., 1999).

  • Molluscicidal Properties

    Research on new thiazolo[5,4-d]pyrimidines has shown that these compounds possess molluscicidal properties, which could be significant in controlling schistosomiasis (El-bayouki & Basyouni, 1988).

  • Tetrapeptide Synthesis

    The use of Bts-protected amino acid chlorides in the synthesis of hindered N-methylated tetrapeptides, important in various biological processes, has been demonstrated (Vedejs & Kongkittingam, 2000).

  • Cytotoxicity and Immunological Effects

    Some 1,2,4-triazole and 1,3,4-thiadiazole derivatives were synthesized and evaluated for cytotoxicity, showing potential as cancer treatments and immunocompetent cell modifiers (Mavrova et al., 2009).

Safety and Hazards

The safety and hazards associated with “2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine” are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine” would likely depend on the results of initial studies on its properties and potential applications. Given the wide range of biological activities exhibited by benzothiazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-3-9-12-8-6-4-5-7(11-2)10(8)13-9/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHADCHORCQGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C(CCC2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.